Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate
Description
Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate is a complex organic compound that belongs to the class of peptides This compound is composed of a sequence of amino acids, specifically L-phenylalanine, L-proline, glycine, and L-proline, linked together with a benzyl ester and trifluoroacetate group
Properties
Molecular Formula |
C30H35F3N4O7 |
|---|---|
Molecular Weight |
620.6 g/mol |
IUPAC Name |
benzyl (2S)-1-[2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H34N4O5.C2HF3O2/c29-22(17-20-9-3-1-4-10-20)27(35)32-16-7-13-23(32)26(34)30-18-25(33)31-15-8-14-24(31)28(36)37-19-21-11-5-2-6-12-21;3-2(4,5)1(6)7/h1-6,9-12,22-24H,7-8,13-19,29H2,(H,30,34);(H,6,7)/t22-,23-,24-;/m0./s1 |
InChI Key |
NPQXQMNZSKMQEJ-NYTZCTPBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N)C(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)C(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate typically involves the stepwise coupling of the amino acids using peptide synthesis techniques. The process begins with the protection of the amino groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or uronium salts to form peptide bonds. The benzyl ester group is introduced through esterification reactions, and the trifluoroacetate group is added in the final step to form the trifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The reaction conditions are carefully controlled to optimize the coupling efficiency and minimize side reactions. Purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group or the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the amino acids or the benzyl group.
Reduction: Reduced forms of the peptide or the ester group.
Substitution: Substituted derivatives with new functional groups attached to the peptide backbone.
Scientific Research Applications
Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of proteases, enzymes that break down proteins, thereby affecting cellular processes such as apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
L-phenylalanyl-L-proline: A dipeptide with similar structural features but lacking the benzyl ester and trifluoroacetate groups.
Cyclo-L-valyl-L-ornithyl-L-leucyl-D-phenylalanyl-L-prolylglycyl: A cyclic hexapeptide with antibacterial properties.
Uniqueness
Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate is unique due to its specific sequence of amino acids and the presence of the benzyl ester and trifluoroacetate groups. These structural features confer distinct chemical and biological properties, making it valuable for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
